molecular formula C11H14N2S B5762849 1-Cyclopropyl-3-(4-methylphenyl)thiourea

1-Cyclopropyl-3-(4-methylphenyl)thiourea

Cat. No.: B5762849
M. Wt: 206.31 g/mol
InChI Key: XZGAJTVSMALKMX-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(4-methylphenyl)thiourea is an organosulfur compound belonging to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopropyl-3-(4-methylphenyl)thiourea can be synthesized through the reaction of cyclopropylamine with 4-methylphenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction can be represented as follows:

Cyclopropylamine+4-Methylphenyl isothiocyanateThis compound\text{Cyclopropylamine} + \text{4-Methylphenyl isothiocyanate} \rightarrow \text{this compound} Cyclopropylamine+4-Methylphenyl isothiocyanate→this compound

Industrial Production Methods

On an industrial scale, the synthesis of thiourea derivatives often involves the use of primary amines and carbon disulfide (CS₂) in the presence of a catalyst. This method is more environmentally friendly and cost-effective compared to traditional methods that use toxic reagents like thiophosgene .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(4-methylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in thiourea can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(4-methylphenyl)thiourea involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like acetylcholinesterase, preventing the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, enhancing neural transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopropyl-3-(4-methylphenyl)thiourea is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-cyclopropyl-3-(4-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-8-2-4-9(5-3-8)12-11(14)13-10-6-7-10/h2-5,10H,6-7H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGAJTVSMALKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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